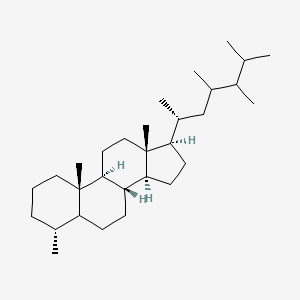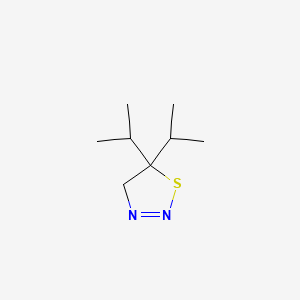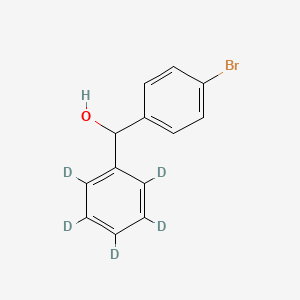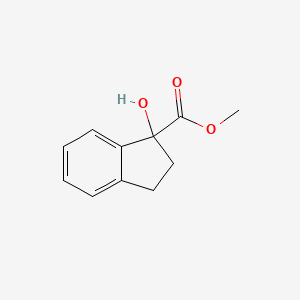
1-Propyl-d5-amine
Descripción general
Descripción
1-Propyl-d5-amine is a deuterated amine, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which make it valuable in various fields such as medical, environmental, and industrial research. The molecular formula for this compound is C3H4D5N, and it has a molecular weight of 64.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propyl-d5-amine can be synthesized through the alkylation of ammonia with deuterated propyl halides. This process involves the nucleophilic substitution of haloalkanes, where a large excess of ammonia is used to ensure the formation of the primary amine . The reaction typically requires controlled conditions to avoid over-alkylation, which can lead to secondary and tertiary amines.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 1-propanol with ammonium chloride at high temperatures and pressures using a Lewis acid catalyst such as ferric chloride . This method ensures a high yield of the desired primary amine while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propyl-d5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitriles, amides
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
1-Propyl-d5-amine is extensively used in scientific research due to its deuterated nature, which makes it valuable in:
Drug Development: It is used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Catalysis: The compound is employed in catalytic studies to investigate reaction mechanisms and pathways.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-Propyl-d5-amine involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This property is exploited in studies to understand reaction mechanisms and the role of hydrogen atoms in biochemical processes .
Comparación Con Compuestos Similares
Propylamine: A non-deuterated analog with similar chemical properties but different kinetic isotope effects.
Isopropylamine: An isomer with a different structural arrangement, leading to variations in reactivity and applications.
Uniqueness: 1-Propyl-d5-amine’s uniqueness lies in its deuterated nature, which provides distinct advantages in research applications, particularly in studies involving kinetic isotope effects and reaction mechanisms. This makes it a valuable tool in fields such as drug development and catalysis, where precise understanding of molecular interactions is crucial .
Propiedades
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







